2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene
Description
2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene (C${11}$H${10}$BrF$_2$) is a halogenated aromatic compound featuring a bromomethyl-substituted cyclobutyl ring fused to a 1,3-difluorobenzene moiety.
Properties
IUPAC Name |
2-[1-(bromomethyl)cyclobutyl]-1,3-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2/c12-7-11(5-2-6-11)10-8(13)3-1-4-9(10)14/h1,3-4H,2,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAJLHSCFPCPGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CBr)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene typically involves the bromination of a cyclobutyl precursor followed by the introduction of the difluorobenzene group. One common method involves the reaction of cyclobutylmethanol with hydrobromic acid to form the bromomethyl derivative. This intermediate is then reacted with 1,3-difluorobenzene under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyanato, or amino derivatives, while oxidation reactions can produce hydroxyl or carbonyl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound's structural attributes suggest several potential applications in drug development:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways, making it a candidate for further investigation in oncology .
- Microtubule Stabilization : Research has shown that compounds similar to 2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene can stabilize microtubules, which are critical for cell division. This stabilization could potentially lead to therapeutic strategies against cancer by inhibiting tumor growth .
- Neuropharmacology : The compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could position it as a candidate for treating neurodegenerative diseases .
Material Science
- Polymer Synthesis : The unique properties of 2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene make it suitable for use in synthesizing polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices could improve material performance in various applications .
- Fluorinated Materials : The presence of fluorine atoms can enhance the hydrophobicity and chemical resistance of materials. This characteristic is valuable in coatings and sealants used in harsh environments, where durability is paramount .
Environmental Studies
- Pesticide Development : The compound's halogenated structure suggests potential efficacy as a pesticide or herbicide. Research into its environmental impact and effectiveness against specific pests could lead to the development of safer agricultural chemicals .
Case Study 1: Anticancer Properties
A study evaluated the cytotoxic effects of structurally related compounds on various cancer cell lines. It was found that these compounds induced significant apoptosis through mitochondrial pathways, suggesting that 2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene may have similar properties worth exploring further .
Case Study 2: Microtubule Stabilization
Research conducted on microtubule-stabilizing agents demonstrated that certain derivatives can effectively enhance tubulin polymerization. This activity was assessed using cell-based assays, indicating that compounds like 2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene could play a role in developing new anticancer therapies by targeting microtubule dynamics .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene is not well-defined, as it largely depends on the specific application and targetThe difluorobenzene moiety can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and function .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
Research and Commercial Relevance
- Pharmaceutical Intermediates : Linear analogs like 2-(bromomethyl)-1,3-difluorobenzene are critical in antiepileptic drug synthesis . The cyclobutyl variant could enhance drug bioavailability via conformational rigidity.
- Materials Science: Fluorinated aromatics are used in liquid crystal synthesis (). The cyclobutyl group may introduce novel mesophase behavior due to steric constraints.
Biological Activity
The compound 2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene , also known by its CAS number 1194961-19-7 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrF
- Molecular Weight : 207.02 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 602.1 °C
- LogP : 1.62
The structure features a bromomethyl group attached to a cyclobutyl moiety, with two fluorine atoms on the aromatic ring, contributing to its unique reactivity and potential biological interactions.
Research indicates that compounds with similar structures often exhibit significant activity against various biological targets. For instance, the presence of halogen substituents can enhance lipophilicity and facilitate membrane penetration, which is crucial for cellular uptake and subsequent biological effects.
In Vitro Studies
In vitro assays have demonstrated that 2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene can influence cellular processes such as:
- Tubulin Polymerization : Similar compounds have shown the ability to inhibit tubulin polymerization, leading to cytotoxic effects in cancer cell lines such as A549 (lung carcinoma) and HeLa (cervix carcinoma) .
- Cell Viability Assays : Studies involving cell lines suggest that this compound may exhibit selective cytotoxicity, particularly in tumor cells while sparing non-tumor cells .
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound:
- Transgenic Mouse Models : In studies involving transgenic mice, compounds structurally related to 2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene have shown promise in preventing conditions like thrombocytopenia through inhibition of specific signaling pathways .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Antitumor Activity : In a study investigating the effects of fluorinated aromatic compounds on cancer cells, it was found that derivatives similar to 2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene significantly reduced cell viability at micromolar concentrations due to their ability to disrupt microtubule dynamics .
- Selectivity Profile : A comparative analysis revealed that certain derivatives exhibited a high selectivity index against cancer cells compared to normal cells, suggesting a favorable therapeutic window for further development .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
